molecular formula C11H19NO2 B068324 Tert-butyl 4-methylenepiperidine-1-carboxylate CAS No. 159635-49-1

Tert-butyl 4-methylenepiperidine-1-carboxylate

Cat. No. B068324
M. Wt: 197.27 g/mol
InChI Key: PDTZMULNKGUIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492559B2

Procedure details

In a heated apparatus flushed with protecting gas, methyltriphenylphosphonium bromide (53.82 g, 150 mmol) was suspended in diethyl ether (300 ml) and cooled to 0° C. Potassium tert-butylate (15.78 g, 140 mmol) was added in portions, and the suspension was stirred for 30 min. Boc-4-piperidone (20 g, 100 mmol), dissolved in diethyl ether (200 ml), was slowly added dropwise, and then the mixture was heated to room temperature and stirred for 15 h. The reaction mixture was cooled, and ammonium chloride solution (300 ml, 10%) was added. After phase separation, the aqueous phase was extracted with ether (3×200 ml), and the combined organic phases were dried (MgSO4) and concentrated under vacuum. The crude product was purified by column chromatography (silica gel) with ether/hexane (1:1). Yield: 18.57 g (93%)
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
53.82 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[C:7]([N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1)([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[CH2:1]=[C:17]1[CH2:18][CH2:19][N:14]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:15][CH2:16]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
15.78 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
53.82 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a heated apparatus flushed
ADDITION
Type
ADDITION
Details
was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel) with ether/hexane (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C=C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.